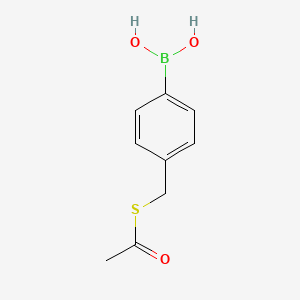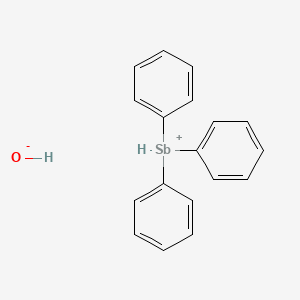
Triphenylstibanylium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylstibanylium hydroxide is an organoantimony compound with the chemical formula (C₆H₅)₃SbOH This compound is part of a broader class of organometallic compounds that contain antimony atoms bonded to organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenylstibanylium hydroxide typically involves the reaction of triphenylstibine (Sb(C₆H₅)₃) with an oxidizing agent. One common method is the reaction of triphenylstibine with hydrogen peroxide (H₂O₂) in an aqueous medium. The reaction proceeds as follows:
Sb(C₆H₅)₃+H₂O₂→(C₆H₅)₃SbOH+H₂O
This reaction is carried out under controlled conditions to ensure the complete conversion of triphenylstibine to this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylstibanylium hydroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced back to triphenylstibine under appropriate conditions.
Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for halide substitution.
Major Products
Oxidation: Higher oxidation state antimony compounds.
Reduction: Triphenylstibine.
Substitution: Triphenylstibanylium halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
Triphenylstibanylium hydroxide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of triphenylstibanylium hydroxide involves its interaction with molecular targets through its hydroxide and phenyl groups. The compound can form coordination complexes with metal ions and other molecules, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a role in its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin hydroxide: An organotin compound with similar structural features but different chemical properties and applications.
Triphenylphosphine oxide: An organophosphorus compound with analogous structural characteristics but distinct reactivity and uses.
Uniqueness
Triphenylstibanylium hydroxide is unique due to the presence of antimony, which imparts specific chemical properties and reactivity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C18H17OSb |
|---|---|
Molekulargewicht |
371.1 g/mol |
IUPAC-Name |
triphenylstibanium;hydroxide |
InChI |
InChI=1S/3C6H5.H2O.Sb.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H2;;/q;;;;+1;/p-1 |
InChI-Schlüssel |
VQHGBUONHCQZJM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[SbH+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


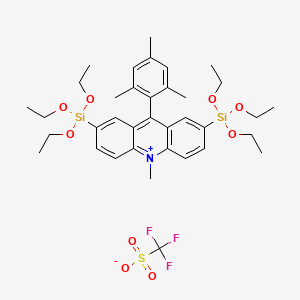
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12509256.png)
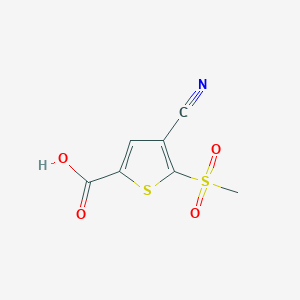
![1-(5-Bromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12509261.png)
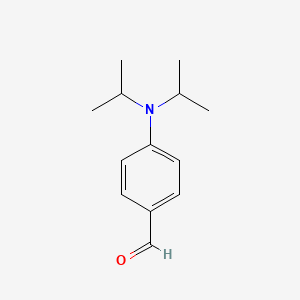
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid](/img/structure/B12509273.png)


![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)

![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)
